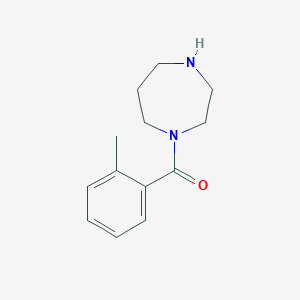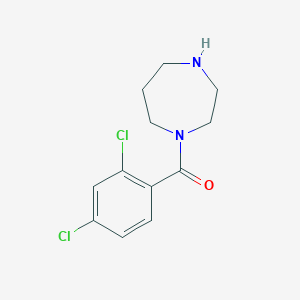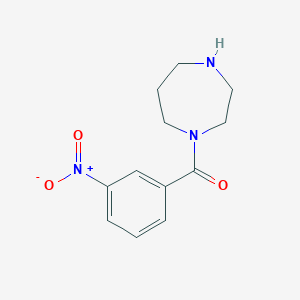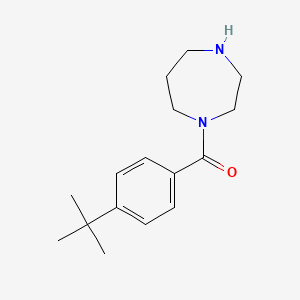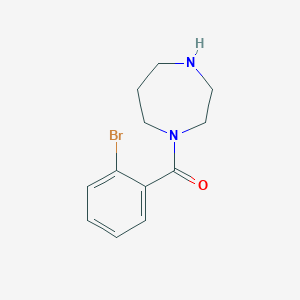
1-(2-Bromobenzoyl)-1,4-diazepane
Vue d'ensemble
Description
1-(2-Bromobenzoyl)-1,4-diazepane, also known as ethyl (2-bromobenzoyl)acetate , is a chemical compound with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . It belongs to the class of benzoyl derivatives and contains a diazepane ring.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromobenzoyl chloride with 4-methylphenoxyacetyl hydrazone . The specific synthetic pathway and conditions may vary depending on the research paper or method employed.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Multicomponent Synthesis Approach A short, two-step approach for synthesizing diazepane systems involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to high-yield production of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through Ugi reaction and Mitsunobu cyclization. This method showcases the versatility in constructing complex diazepane frameworks, applicable in various synthetic chemistry fields (Banfi et al., 2007).
Catalytic Activity in Olefin Epoxidation Manganese(III) complexes with 1,4-diazepane ligands demonstrate significant catalytic activity in olefin epoxidation reactions. The Lewis basicity of these ligands affects the reactivity and selectivity of the epoxidation process, indicating the potential of 1,4-diazepane derivatives in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Structural Characterization and Conformational Analysis The structural characterization of new 1,4-diazepanes through condensation and subsequent reduction processes reveals their conformational flexibility. Crystal structure analysis shows these compounds adopting a twisted chair conformation, contributing to the understanding of diazepane ring dynamics in chemical compounds (Ramirez-Montes et al., 2012).
Derivatives Synthesis and X-ray Analysis The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives and their crystal structure determination provide insights into the structural aspects of diazepane derivatives. This knowledge is crucial for the development of new compounds with potential applications in medicinal chemistry and material science (Wang et al., 2014).
Innovative Synthesis Techniques Exploring catalyst-free synthesis techniques for N-pyrrolyl(furanyl)-substituted piperazines and 1,4-diazepanes enhances the efficiency and selectivity of chemical reactions. Such advancements in synthetic methods can lead to more sustainable and environmentally friendly chemical processes (Mittersteiner et al., 2019).
Propriétés
IUPAC Name |
(2-bromophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWQWGMVZCBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



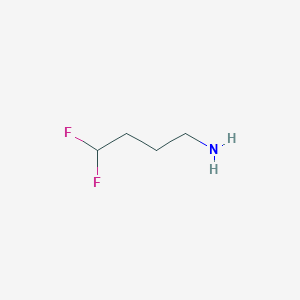

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)


![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
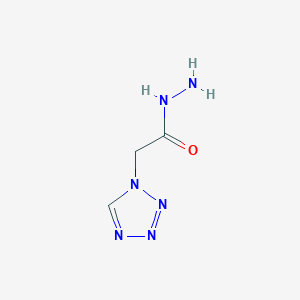

![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
